



Application Notes and Protocols for the Analytical Identification of Ibrutinib Process Impurities

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Compound of Interest					
Compound Name:	Ibrutinib dimer				
Cat. No.:	B1160886	Get Quote			

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK), a critical component in B-cell receptor signaling pathways.[1][2] It is widely used in the treatment of various B-cell malignancies.[3] The manufacturing process of any active pharmaceutical ingredient (API), including Ibrutinib, can lead to the formation of process-related impurities. Additionally, the API can degrade under various stress conditions, forming degradation products.[4] Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and efficacy of the drug product.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the identification, separation, and characterization of process and degradation-related impurities in Ibrutinib.

Application Note 1: A Strategic Approach to Impurity Profiling

The identification and characterization of impurities in Ibrutinib is a multi-step process that combines chromatographic separation with advanced spectrometric techniques. The general strategy involves developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate the impurities from the main API. Once separated, Mass Spectrometry



(MS) is employed for preliminary identification, and Nuclear Magnetic Resonance (NMR) spectroscopy is used for definitive structural elucidation of isolated impurities.[5][6]

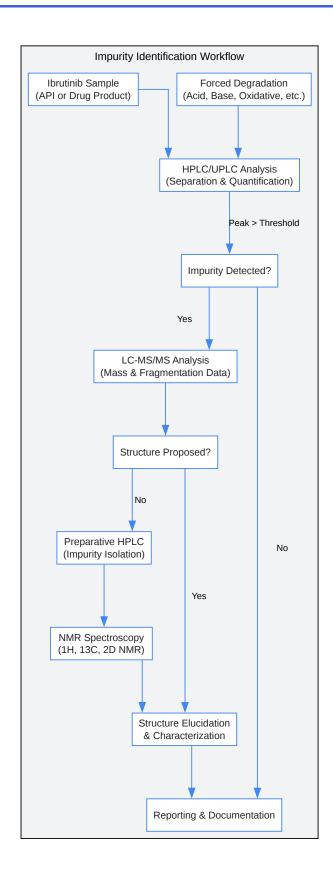
Key Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC/UPLC): This is the cornerstone technique
 for separating impurities. Reversed-phase HPLC (RP-HPLC) with C18 columns is most
 common for Ibrutinib analysis.[4][7] The method's effectiveness relies on optimizing
 parameters like the mobile phase composition, pH, column type, and temperature to achieve
 adequate resolution between Ibrutinib and all potential impurities.[6]
- Mass Spectrometry (MS): When coupled with LC (LC-MS), mass spectrometry is a powerful
 tool for identifying co-eluting peaks and characterizing impurities. High-resolution mass
 spectrometry (HRMS), such as Time-of-Flight (TOF) MS, provides highly accurate mass
 measurements, enabling the determination of elemental compositions for unknown
 compounds.[8] Tandem mass spectrometry (MS/MS) helps in structural elucidation by
 analyzing fragmentation patterns.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation
 of a novel impurity, isolation is necessary, often using preparative HPLC.[5][6] Subsequent
 analysis of the isolated impurity by 1H NMR, 13C NMR, and 2D NMR techniques provides
 definitive structural information.[5][6]

Experimental Workflows and Pathways

The following diagrams illustrate the typical workflows and the biological context of Ibrutinib.

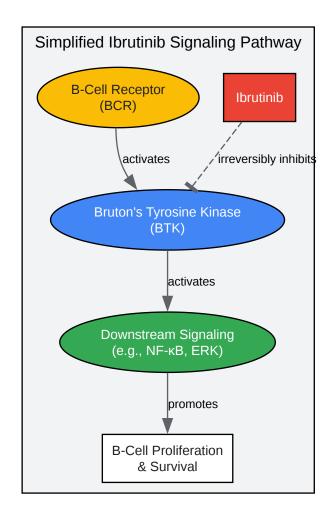




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Caption: A general workflow for the identification and characterization of Ibrutinib impurities.

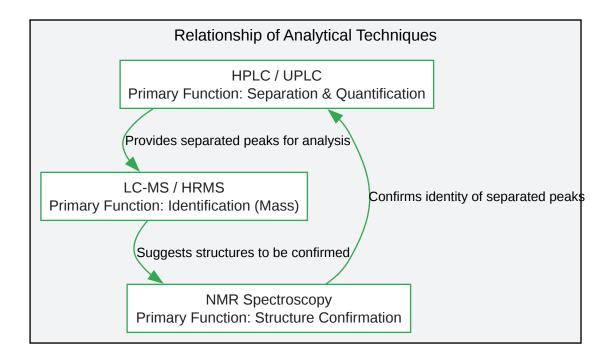




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Caption: Ibrutinib's mechanism of action via inhibition of the BTK signaling pathway.





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Caption: The logical relationship between key analytical techniques used in impurity analysis.

Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a general reversed-phase HPLC method for the separation of Ibrutinib from its potential process and degradation impurities. Method optimization is crucial and should be performed for specific impurity profiles.

Objective: To separate Ibrutinib from known and unknown impurities for quantification and identification.

Materials and Reagents:

- Ibrutinib Reference Standard and sample
- Acetonitrile (HPLC Grade)
- Potassium dihydrogen phosphate or Ammonium acetate (Analytical Grade)



- Formic acid or Trifluoroacetic acid (TFA)
- Ultrapure water

Instrumentation:

- HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.
- Chromatographic data acquisition software.

Chromatographic Conditions (Example):

Parameter	Condition
Column	X-Bridge C18 or X-Select CSH C18 (e.g., 150 mm x 4.6 mm, 3.5 μm)[6][9]
Mobile Phase A	10 mM Potassium dihydrogen phosphate with 0.025% TFA in water[6]
Mobile Phase B	Acetonitrile:Mobile Phase A (e.g., 70:30)[6]
Elution Mode	Gradient Elution
Flow Rate	1.0 mL/min[6][9]
Detection Wavelength	220 nm or 215 nm[6][10]
Injection Volume	5-10 μL
Column Temperature	30-35 °C

Procedure:

- Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas the mobile phases before use.
- Standard Solution Preparation: Accurately weigh and dissolve Ibrutinib reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a known concentration (e.g., 100 μg/mL).



- Sample Solution Preparation: Prepare the Ibrutinib API or drug product sample in the same diluent to a similar concentration.
- Chromatographic Analysis:
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
 - Inject a blank (diluent), followed by the standard solution, and then the sample solution.
 - Run the gradient program to elute Ibrutinib and all related impurities. A total run time of up to 85 minutes may be required to elute all components.[9][11]
- Data Analysis:
 - Identify the Ibrutinib peak in the sample chromatogram by comparing its retention time with the standard.
 - Identify impurity peaks and calculate their levels using relative peak area percentage.
 - Assess method suitability parameters (e.g., tailing factor, theoretical plates).

Protocol 2: Forced Degradation (Stress) Studies

This protocol follows ICH Q1A(R2) guidelines to investigate the degradation pathways of Ibrutinib and demonstrate the stability-indicating nature of the analytical method.[4][12]

Objective: To generate potential degradation products of Ibrutinib under various stress conditions.

Procedure:

- Prepare solutions of Ibrutinib (e.g., 1 mg/mL) in a suitable solvent. Expose these solutions to the following conditions. A control sample (unstressed) should be analyzed concurrently.
- Acid Hydrolysis: Add 1M HCl and heat at 80°C for 8 hours.[12] After the specified time, cool
 the solution and neutralize with an equivalent amount of 1M NaOH.



- Base Hydrolysis: Add 1M NaOH and heat at 80°C for 8 hours.[12] Ibrutinib is known to be sensitive to alkaline conditions.[8] After the specified time, cool and neutralize with 1M HCl.
- Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period (e.g., 24 hours). Ibrutinib is highly sensitive to oxidation.[4][8]
- Thermal Degradation: Expose solid Ibrutinib powder to dry heat (e.g., 105°C) for 6-24 hours. [13]
- Photolytic Degradation: Expose the Ibrutinib solution and solid drug substance to UV and visible light according to ICH Q1B guidelines.
- After exposure, dilute the stressed samples to the target concentration and analyze using the validated HPLC method (Protocol 1). Compare the chromatograms of stressed samples with the control to identify and quantify the degradation products.

Protocol 3: Impurity Identification by LC-MS

This protocol outlines the general steps for characterizing impurities detected by HPLC.

Objective: To obtain mass-to-charge ratio (m/z) and fragmentation data for unknown impurities to aid in structural elucidation.

Instrumentation:

- LC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) is common.

Procedure:

- Method Transfer: Transfer the developed HPLC method to the LC-MS system. Note: Nonvolatile mobile phase buffers like phosphate must be replaced with volatile ones like ammonium acetate or ammonium formate.[8]
- MS Parameter Optimization:
 - Optimize MS parameters by infusing the Ibrutinib standard solution.



- Set the ionization mode (positive ESI is common for Ibrutinib).[12]
- Optimize parameters such as capillary voltage, cone voltage, and source temperature.
- LC-MS Analysis: Analyze the stressed samples or samples containing the process impurities using the developed LC-MS method.
- Data Analysis:
 - Extract the mass spectra for each impurity peak.
 - Determine the accurate mass of the molecular ion ([M+H]+).
 - If using MS/MS, subject the parent ion of the impurity to collision-induced dissociation
 (CID) to obtain a fragmentation spectrum.
 - Propose potential structures by analyzing the mass difference from the parent drug and interpreting the fragmentation pattern.

Quantitative Data Summary

The following table presents an example of how chromatographic data for Ibrutinib and its impurities would be summarized. RRT (Relative Retention Time) is calculated relative to the Ibrutinib peak.



Compound	Retention Time (min)	Relative Retention Time (RRT)	[M+H]+ (m/z)	Origin
Impurity I	12.5	0.45	454.2	Acid/Base Hydrolysis[8][12]
Impurity II	15.3	0.55	426.2	Base Hydrolysis[8][12]
Impurity III	18.1	0.65	456.2	Oxidative[8][12]
Impurity IV	20.9	0.75	472.2	Oxidative[8][12]
Ibrutinib	27.8	1.00	441.2	API
Impurity V	30.6	1.10	458.2	Base Hydrolysis[8][12]
Impurity VI	34.7	1.25	425.2	Oxidative[8][12]

Note: Data is

illustrative and

based on typical

findings. Actual

values must be

determined

experimentally.

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